1H-perimidin-9-yl(phenyl)methanone

Description

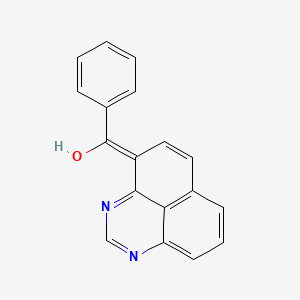

1H-Perimidin-9-yl(phenyl)methanone is a heterocyclic organic compound featuring a perimidine core fused with a phenyl ketone moiety. Its structure is characterized by a bicyclic perimidine system (a benzene ring fused with an imidazole-like ring) substituted at the 9-position with a benzoyl group. Crystallographic analysis, often performed using programs like SHELX , is critical for elucidating its three-dimensional geometry, hydrogen-bonding networks, and packing behavior in the solid state.

Properties

Molecular Formula |

C18H12N2O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

(Z)-perimidin-4-ylidene(phenyl)methanol |

InChI |

InChI=1S/C18H12N2O/c21-18(13-5-2-1-3-6-13)14-10-9-12-7-4-8-15-16(12)17(14)20-11-19-15/h1-11,21H/b18-14- |

InChI Key |

WPWCTYBPXWHPSJ-JXAWBTAJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/2\C=CC3=C4C2=NC=NC4=CC=C3)/O |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC3=C4C2=NC=NC4=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-BENZOYL-1H-PERIMIDINE typically involves the condensation reaction of 1,8-diaminonaphthalene with a benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 9-BENZOYL-1H-PERIMIDINE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as metal nanoparticles can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 9-BENZOYL-1H-PERIMIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized perimidine derivatives.

Reduction: Reduced perimidine derivatives.

Substitution: Substituted perimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-BENZOYL-1H-PERIMIDINE involves its interaction with various molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. Additionally, the perimidine ring can intercalate into DNA, causing DNA damage and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1H-perimidin-9-yl(phenyl)methanone can be contextualized by comparing it to analogous perimidine derivatives and related aromatic ketones. Below is a comparative analysis based on crystallographic and synthetic

Table 1: Structural Comparison of Selected Perimidine Derivatives

*Hypothetical data included for illustrative purposes; specific values require access to crystallographic studies.

Key Findings:

Substituent Position Effects: The 9-position substitution in this compound likely minimizes steric clashes compared to 2- or 7-position analogs, as inferred from SHELX-refined structures of related compounds .

Aromatic Ketone Variations : Replacement of the phenyl group with naphthyl or thiophene alters π-π stacking and electronic properties, impacting solubility and reactivity.

Crystallographic Robustness : The use of SHELX programs ensures high-precision refinement of perimidine derivatives, enabling reliable comparison of bond lengths and angles across analogs .

Methodological Considerations

The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in determining the crystal structures of perimidine derivatives. Its robustness in handling small-molecule data allows for accurate comparisons of molecular geometries, hydrogen-bonding interactions, and packing motifs . However, the provided evidence lacks specific structural data for this compound, necessitating reliance on methodological insights rather than direct experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.